

# Application Notes and Protocols: Intraperitoneal Injection of SkQ1 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

SkQ1, a mitochondria-targeted antioxidant, is a conjugate of the potent antioxidant plastoquinone and a decyl-triphenylphosphonium cation, which facilitates its accumulation within the inner mitochondrial membrane.[1][2] By neutralizing mitochondrial reactive oxygen species (mtROS) at their site of production, SkQ1 has emerged as a promising therapeutic agent in various preclinical mouse models of age-related diseases, inflammation, and other pathologies.[1][3] These application notes provide a comprehensive overview of the intraperitoneal (i.p.) administration of SkQ1 in mice, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways and workflows.

# Data Presentation: Quantitative Effects of Intraperitoneal SkQ1 Administration

The following tables summarize the quantitative outcomes of intraperitoneal SkQ1 administration across various mouse models as reported in the scientific literature.

Table 1: SkQ1 Dosage and Survival Outcomes in Mouse Models



| Mouse Model                        | Strain        | SkQ1 Dosage<br>(i.p.) | Dosing<br>Regimen                                         | Key Survival<br>Outcome                                                                    |
|------------------------------------|---------------|-----------------------|-----------------------------------------------------------|--------------------------------------------------------------------------------------------|
| Lipopolysacchari<br>de (LPS) Shock | C57BL/6       | 1.5 μmol/kg/day       | Daily for 5 days                                          | Increased survival rate in mice challenged with lethal doses of LPS.[4][5]                 |
| Mitochondrial<br>Injection Shock   | C57BL/6       | 1.5 μmol/kg/day       | Daily for 5 days<br>before and after<br>injection         | Prevented rapid death of mice following injection of isolated mitochondria.[6]             |
| Cold Shock                         | C57BL/6       | 1.5 μmol/kg           | Daily for 5 days<br>before and 3<br>days after<br>cooling | Prevented rapid<br>death caused by<br>cooling to -20°C<br>for 1 hour.[4][5]                |
| C12TPP Toxicity                    | C57BL/6       | 1.5 μmol/kg/day       | Daily for 5 days                                          | Protected mice against toxic doses of the penetrating cation C12TPP.  [4][5]               |
| Polymicrobial<br>Sepsis (CLP)      | Not Specified | 5 nmol/kg             | 1, 12, 24, 36,<br>and 48 hours<br>post-CLP                | Did not show a long-term beneficial effect and in one experiment exacerbated mortality.[8] |

Table 2: SkQ1 Effects on Tumor Growth in Xenograft Mouse Models



| Tumor Type              | Cell Line | Mouse<br>Strain | SkQ1<br>Dosage (i.p.<br>or other)              | Dosing<br>Regimen                   | Key<br>Quantitative<br>Outcome                                                    |
|-------------------------|-----------|-----------------|------------------------------------------------|-------------------------------------|-----------------------------------------------------------------------------------|
| Rhabdomyos<br>arcoma    | RD        | Nude            | 250 nmol/kg                                    | Once every 2<br>days for 20<br>days | 20-day tumors were 2 times smaller in volume compared to the control group.[2][9] |
| Pancreatic<br>Carcinoma | Panc02    | C57/BL6         | 5 nmol/kg per<br>day (in<br>drinking<br>water) | Not Specified                       | Ineffective in suppressing tumor growth. [9]                                      |

Table 3: SkQ1 Effects on Biomarkers in Various Mouse Models



| Mouse Model                                       | Strain        | SkQ1 Dosage (i.p.) | Key Biomarker<br>Changes                                                                                                                                                     |
|---------------------------------------------------|---------------|--------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Cisplatin-Induced<br>Acute Kidney Injury<br>(AKI) | C57BL/6J      | 0.2 mg/kg/day      | Attenuated the elevation of kidney injury molecule-1 (KIM-1) and neutrophil gelatinase-associated lipocalin (NGAL). Restored levels of glutathione peroxidase-4 (GPX4). [10] |
| Folic Acid-Induced AKI                            | C57BL/6J      | 0.2 mg/kg/day      | Substantially reduced KIM-1 and NGAL protein levels. Upregulated the expression of GPX4. [10]                                                                                |
| Hemorrhagic Shock                                 | Not Specified | Not Specified      | Attenuated the increase in myocardial reactive oxygen species (ROS).[11]                                                                                                     |
| Parkinson's Disease<br>Model (MPTP-<br>induced)   | C57BL/6       | Not Specified      | Increased dopamine quantity and decreased destruction of dopaminergic neurons.[13]                                                                                           |



| Dermal Wound<br>Healing (Aged Mice)        | Not Specified | Not Specified | Decreased neutrophil and increased macrophage content in wounds, accelerating the resolution of inflammation.[14] |
|--------------------------------------------|---------------|---------------|-------------------------------------------------------------------------------------------------------------------|
| Mast Cell Degranulation (Air- pouch model) | Not Specified | Not Specified | Reduced the number of leukocytes and histamine content in the air-pouch cavity.  [15]                             |

# **Experimental Protocols**

## **Protocol 1: General Intraperitoneal Injection of SkQ1**

This protocol provides a general guideline for the intraperitoneal administration of SkQ1 to mice. Specific dosages and frequencies will vary depending on the experimental model (refer to tables above).

#### Materials:

- SkQ1 (e.g., from Cayman Chemical or MedChemExpress)
- Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)[10] or a
   1:1 ethanol and water solution[16]
- Sterile 1 mL syringes with 25-27 gauge needles
- 70% ethanol for disinfection
- Appropriate mouse restraint device

#### Procedure:

Preparation of SkQ1 Solution:



- $\circ$  On the day of injection, dissolve SkQ1 in the chosen vehicle to the desired final concentration. Ensure complete dissolution. For example, to achieve a dose of 0.2 mg/kg in a 25g mouse with an injection volume of 100  $\mu$ L, the concentration would be 0.05 mg/mL.
- Animal Handling and Restraint:
  - Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or by using a restraint device.
- Injection Site Identification:
  - The preferred injection site is the lower left or right quadrant of the abdomen. Avoid the midline to prevent injection into the bladder or cecum.
- Injection:
  - Swab the injection site with 70% ethanol.
  - Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.
  - Insert the needle at a 15-30 degree angle, bevel up, into the peritoneal cavity. A slight
     "pop" may be felt as the needle penetrates the peritoneum.
  - Aspirate gently to ensure no fluid (blood or urine) is drawn into the syringe. If fluid is
    present, withdraw the needle and re-inject at a different site with a new sterile needle.
  - Slowly inject the SkQ1 solution.
  - Withdraw the needle and return the mouse to its cage.
- Post-Injection Monitoring:
  - Monitor the animal for any signs of distress, such as lethargy, abdominal swelling, or pain, for at least 30 minutes post-injection.

## **Protocol 2: Cisplatin-Induced Acute Kidney Injury Model**



This protocol details the use of intraperitoneal SkQ1 as a protective agent against cisplatin-induced AKI in mice.[10]

Mouse Strain: C57BL/6J, adult males (2-3 months old, 20-22g)

#### Groups:

- Vehicle Control: i.p. injection of vehicle and saline.
- SkQ1 Control: i.p. injection of SkQ1 and saline.
- Cisplatin + Vehicle: i.p. injection of vehicle and cisplatin.
- Cisplatin + SkQ1: i.p. injection of SkQ1 and cisplatin.

#### Procedure:

- SkQ1 Pre-treatment: Administer SkQ1 (0.2 mg/kg/day, i.p.) or vehicle once daily for 72 hours prior to cisplatin injection.
- Induction of AKI: On day 4, administer a single intraperitoneal injection of cisplatin (25 mg/kg).
- SkQ1 Post-treatment: Continue daily i.p. injections of SkQ1 or vehicle for 72 hours after the cisplatin injection.
- Sample Collection: At 72 hours post-cisplatin injection, sacrifice the mice and collect blood serum and renal tissue for analysis (e.g., SCr, BUN, KIM-1, NGAL, GPX4 levels).

### Protocol 3: Rhabdomyosarcoma Xenograft Model

This protocol describes the use of SkQ1 to inhibit tumor growth in a xenograft mouse model.[2] [9]

Mouse Strain: Nude mice

Procedure:



- Tumor Cell Implantation: Subcutaneously inject RD (rhabdomyosarcoma) cells into the flank
  of the nude mice.
- SkQ1 Treatment Initiation: Once tumors are established (e.g., palpable), begin SkQ1 treatment.
- Administration: Administer SkQ1 at a dose of 250 nmol/kg via intraperitoneal injection once every two days.
- Tumor Monitoring: Measure tumor volume (e.g., using calipers) and mouse body weight regularly throughout the experiment (e.g., every 2-3 days).
- Endpoint: After a predefined period (e.g., 20 days), sacrifice the mice and excise the tumors for weight measurement and further analysis.

# Signaling Pathways and Experimental Workflows SkQ1 Mechanism of Action: Targeting Mitochondrial ROS

SkQ1 is designed to accumulate in mitochondria, where it acts as a potent antioxidant, neutralizing reactive oxygen species (ROS) at their primary source. This action interrupts downstream pathological signaling cascades initiated by oxidative stress.





Click to download full resolution via product page

Caption: SkQ1 accumulates in mitochondria to scavenge mtROS.

# SkQ1's Role in Modulating Inflammation in Wound Healing

In aged mice, impaired wound healing is associated with a prolonged inflammatory phase. SkQ1 has been shown to accelerate the resolution of this inflammation.[14]



Click to download full resolution via product page

Caption: SkQ1 accelerates inflammation resolution in wound healing.

## **Experimental Workflow for a Preclinical SkQ1 Study**

The following diagram illustrates a typical workflow for evaluating the efficacy of intraperitoneally administered SkQ1 in a mouse model of disease.





Click to download full resolution via product page

Caption: A typical experimental workflow for preclinical SkQ1 studies.



#### Conclusion

Intraperitoneal injection of SkQ1 has demonstrated significant therapeutic potential in a wide range of preclinical mouse models. The data and protocols presented herein serve as a valuable resource for researchers designing and executing studies involving this promising mitochondria-targeted antioxidant. Careful consideration of the specific disease model, appropriate dosage, and relevant endpoints is crucial for successful and reproducible experimental outcomes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Mitochondria-targeted antioxidant SkQ1 suppresses fibrosarcoma and rhabdomyosarcoma tumour cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondria-Targeted Antioxidant SkQ1 Prevents the Development of Experimental Colitis in Mice and Impairment of the Barrier Function of the Intestinal Epithelium PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondrion-targeted antioxidant SkQ1 prevents rapid animal death caused by highly diverse shocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mitochondria-Targeted Antioxidants SkQ1 and MitoTEMPO Failed to Exert a Long-Term Beneficial Effect in Murine Polymicrobial Sepsis PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mitochondrial Targeted Antioxidant SKQ1 Ameliorates Acute Kidney Injury by Inhibiting Ferroptosis PMC [pmc.ncbi.nlm.nih.gov]



- 11. Frontiers | Mitochondrial antioxidant SkQ1 decreases inflammation following hemorrhagic shock by protecting myocardial mitochondria [frontiersin.org]
- 12. Mitochondrial antioxidant SkQ1 decreases inflammation following hemorrhagic shock by protecting myocardial mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Mitochondrial Antioxidant SkQ1 on Biochemical and Behavioral Parameters in a Parkinsonism Model in Mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mitochondria-targeted antioxidant SkQ1 improves impaired dermal wound healing in old mice | Aging [aging-us.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Intraperitoneal Injection of SkQ1 in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670181#intraperitoneal-injection-of-skq1-in-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com